Aluminium lithium tetrahydroxide
Description
Lithium aluminum hydride (LiAlH₄), also known as lithium tetrahydroaluminate, is a highly reactive inorganic compound with the formula LiAlH₄. It is a white crystalline solid, though commercial samples often appear gray due to impurities .
Properties
CAS No. |
94277-65-3 |
|---|---|
Molecular Formula |
AlH4LiO4 |
Molecular Weight |
102.0 g/mol |
IUPAC Name |
aluminum;lithium;tetrahydroxide |
InChI |
InChI=1S/Al.Li.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |
InChI Key |
VMWZRHGIAVCFNS-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[OH-].[OH-].[OH-].[OH-].[Al+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison
| Compound | Formula | Reducing Strength | Solubility | Primary Applications | Reactivity with Water |
|---|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very High | THF, ethers | Reduction of esters, nitriles, epoxides | Violent (H₂ release) |
| Sodium Borohydride | NaBH₄ | Moderate | Water, alcohols | Reduction of aldehydes, ketones | Mild (slow H₂ release) |
| Aluminum Hydride | AlH₃ | High | Ethers | Polymer chemistry, hydrogen storage | Reactive |
| Sodium Hydride | NaH | Low (base) | Non-polar solvents | Dehydrohalogenation, drying agents | Violent (H₂ release) |
Reactivity and Selectivity
Industrial and Research Use
- LiAlH₄ dominates fine chemical synthesis due to its versatility, despite handling challenges .
- NaBH₄ is preferred in large-scale pharmaceutical production for its safety .
- AlH₃ is emerging in hydrogen storage technologies due to its high H₂ capacity (10.1 wt%) .
Research Findings and Data
Preparation Methods
Reaction Mechanism and Optimization
Hydrothermal synthesis is a dominant method for producing AlH₄LiO₄, leveraging high-pressure aqueous environments to facilitate Li⁺ incorporation into aluminium hydroxide matrices. Key steps include:
-
Reactants : Hydrated alumina gel (Al₂O₃·yH₂O, 80 < y < 120) and lithium hydroxide (LiOH) in a molar ratio of Li₂O/Al₂O₃ ≥ 0.5.
-
Conditions : Heating at 80–140°C in Teflon-lined autoclaves under autogenerated pressure (≤20 MPa).
-
Product : LiAl₂(OH)₇·2H₂O, a layered double hydroxide (LDH) with needle-shaped crystallites (0.2–0.5 µm).
Phase Evolution
Hydrothermal treatment induces structural reorganization:
The crystallinity depends on reaction duration and temperature, with higher temperatures (140°C) favoring well-defined hexagonal morphologies.
Gel to Crystallite (G–C) Conversion
Process Overview
This wet-chemical route converts amorphous gels into crystalline AlH₄LiO₄:
Impurity Control
Post-synthesis treatments, such as ion exchange with NaNO₃ or LiNO₃, enhance purity:
This step reduces residual Na⁺ and Cl⁻ to <0.004%.
Co-Precipitation with Seed Crystals
Industrial-Scale Lithium Enrichment
Co-precipitation using Al(OH)₃ seed crystals is employed for lithium recovery from brines:
Kinetic Analysis
The process follows pseudo-second-order kinetics, with a rate constant of .
Ion Exchange and Electrochemical Methods
Electrolytic Synthesis
Electrochemical routes enable direct Li⁺ insertion into aluminium hydroxides:
Advantages
Thermal Decomposition of Precursors
Solid-State Reactions
Calcination of lithium-aluminium complexes yields AlH₄LiO₄:
Challenges
-
High energy consumption (≥15 kWh/kg).
-
Boron and magnesium impurities require post-synthesis leaching.
Comparative Analysis of Preparation Methods
Emerging Techniques and Innovations
Solvothermal Lithiation
Recent studies utilize amorphous Al(OH)₃ in ethanol-water mixtures:
Q & A
Q. What are the recommended laboratory safety protocols for handling aluminium lithium tetrahydroxide?
this compound requires stringent safety measures due to its reactive nature. Key protocols include:
- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
- Handling in a fume hood to avoid inhalation of fine particulates.
- Storage in airtight, moisture-resistant containers to prevent hydrolysis or reaction with atmospheric CO₂.
- Immediate neutralization of spills using inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste channels .
Q. What spectroscopic and analytical methods are effective for characterizing this compound’s structural properties?
Researchers should employ a combination of techniques:
- X-ray diffraction (XRD) to determine crystallinity and phase purity.
- Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OH) and metal-oxygen bonding.
- Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental mapping and surface morphology analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. What synthetic routes yield high-purity this compound?
High-purity synthesis typically involves:
- Co-precipitation : Gradual addition of lithium hydroxide (LiOH) to aluminum nitrate solutions under controlled pH (8–10) and temperature (60–80°C).
- Hydrothermal methods : Aging the precipitate in autoclaves at elevated temperatures (120–150°C) to enhance crystallinity.
- Post-synthesis purification via recrystallization in deionized water to remove residual ions .
Advanced Research Questions
Q. How do the thermodynamic properties of this compound compare to related aluminum-lithium hydroxides?
Comparative studies require:
- Calorimetry : Measure enthalpy of formation (ΔHf) and entropy (ΔS) using solution calorimetry.
- Solubility studies : Analyze pH-dependent solubility in aqueous systems to derive Gibbs free energy (ΔG).
- Reference thermodynamic data for analogous compounds (e.g., gibbsite [Al(OH)₃] and lithium hydroxide monohydrate) to identify trends in stability and reactivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organic transformations?
Addressing discrepancies involves:
- Controlled reproducibility studies : Standardize reaction conditions (solvent, temperature, catalyst loading).
- Surface area normalization : Compare catalytic activity per unit surface area (m²/g) using BET analysis.
- In situ characterization : Employ Raman spectroscopy or X-ray absorption near-edge structure (XANES) to monitor active sites during catalysis .
Q. How can computational models predict the stability of this compound in aqueous or high-temperature environments?
Computational approaches include:
- Density functional theory (DFT) : Simulate hydration energies and protonation states of hydroxyl groups.
- Molecular dynamics (MD) : Model phase transitions under thermal stress (e.g., dehydration pathways at >200°C).
- Validate predictions against experimental TGA and XRD data to refine force fields .
Methodological Considerations
- Data Validation : Cross-reference findings with primary literature and avoid overreliance on secondary sources. Use databases like Web of Science for authoritative citations .
- Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → application testing) and allocate tasks for collaborative efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
